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Executive Summary
The molecular weight of 2-(4-Fluoro-benzyl)-piperidine is 193.26 g/mol .[1][2][3][4][5][6]

This compound is a fluorinated piperidine derivative acting as a critical pharmacophore in
medicinal chemistry.[1][6] It is structurally distinct from its regioisomer, 4-(4-
fluorobenzyl)piperidine, a difference that fundamentally alters its receptor binding affinity and
metabolic profile.[1][6] This guide provides a rigorous technical analysis of the molecule,
detailing its physicochemical properties, synthetic pathways, and analytical validation protocols.

[1]L6]

Chemical Identity & Physicochemical Profile[1][4][5]
[6][7]1[8][9][10][11]

Precise identification is paramount in drug development to avoid regioisomeric confusion.[1][6]
The 2-substituted isomer (CAS 67157-30-6) possesses a chiral center at the C2 position of the
piperidine ring, unlike the achiral 4-substituted isomer.[1][6]

Table 1: Key Physicochemical Data[1]
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Property Value Technical Note

Calculated using IUPAC

Molecular Weight 193.26 g/mol _ _
atomic weights.[1][6]

Molecular Formula Ci12H16FN Hill Notation.[1][3][6][7]

Specific to the 2-isomer.[1][6]
CAS Number 67157-30-6 (Note: 92822-02-1 is the 4-
isomer).[1][4][6][8]

Essential for High-Resolution
Monoisotopic Mass 193.1267 Da Mass Spectrometry (HRMS).

[1](6]

Predictive lipophilicity;
XLogP3 ~25-28 indicates good membrane
permeability.[1][6]

Basic; exists predominantly as

pKa (Calc) ~9.5 (Piperidine N) a cation at physiological pH
(7.4).[1][6]

H-Bond Donors 1 (NH) Secondary amine.[1][6]
Fluorine acts as a weak

H-Bond Acceptors 2 (N, F)

acceptor.[1][6]

Synthetic Methodologies

The synthesis of 2-(4-Fluoro-benzyl)-piperidine generally follows two primary strategies: the
reduction of pyridine precursors or nucleophilic addition to pyridinium salts.[1][6] The Catalytic
Hydrogenation Route is preferred for high-purity laboratory scale-up due to its atom economy
and minimal byproduct formation.[1][6]

Protocol: Catalytic Hydrogenation of 2-(4-
Fluorobenzyl)pyridine

Rationale: This method avoids the formation of regioisomers, which is a common risk in direct
alkylation strategies.[1][6]
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e Precursor Preparation: Synthesis of 2-(4-fluorobenzyl)pyridine via a Grignard reaction
between 2-chloropyridine and 4-fluorobenzylmagnesium chloride.[1][6]

e Hydrogenation:

o Reagents: 2-(4-fluorobenzyl)pyridine, 10% Pd/C catalyst, Glacial Acetic Acid (solvent).[1]
[6]

o Conditions: Pressurized Hz (40-60 psi) at room temperature for 12-24 hours.

o Workup: Filtration through Celite to remove Pd/C, neutralization with NaOH, and extraction
with Dichloromethane (DCM).[1][6]

 Purification: Acid-base extraction or Column Chromatography (SiO2, MeOH:DCM gradient).

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthetic pathway from pyridine precursors to the target piperidine.

Analytical Characterization & Validation

To validate the identity and purity of the synthesized compound, a multi-modal analytical

approach is required.

A. Nuclear Magnetic Resonance (NMR)[1][6][11]
e 'H NMR (CDCls, 400 MHz):

o Aromatic Region: Two multiplets integrating to 2H each (characteristic AA'BB' system of
the 4-fluorophenyl group) around 6.9—-7.2 ppm.[1][6]
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o Benzylic Protons: A doublet or multiplet around 2.5-2.8 ppm, showing coupling to the C2
methine.[1][6]

o Piperidine Ring: Multiplets from 1.2-3.1 ppm.[1][6] The proton at C2 (chiral center) will be
distinct, typically shielded relative to the N-adjacent protons at C6.[1][6]

e 19F NMR:

o Single peak around -116 ppm (relative to CFCIs), confirming the integrity of the C-F bond.
[11[6]

B. Mass Spectrometry (MS)[1][6][11]

« lonization: Electrospray lonization (ESI) in Positive Mode.[1][6]
e Molecular lon: [M+H]* = 194.13 Da.[1][6]
e Fragmentation Pattern:
o Loss of the benzyl group (Tropylium ion formation) is a common pathway.[1][6]

o Diagnostic fragment at m/z 84 (piperidine ring fragment).[1][6]

Visualization: Analytical Logic[1][6]
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Figure 2: Analytical decision tree for validating molecular identity and purity.

Pharmaceutical Utility

The 2-(4-fluoro-benzyl)-piperidine scaffold is a "privileged structure” in medicinal chemistry,
often utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug
candidates.[1][6]

Fluorine Bioisosterism

The substitution of Hydrogen with Fluorine at the para-position of the benzyl ring serves two
critical functions:

o Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically
vulnerable para-position, significantly extending the half-life (
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) of the compound [1].[1][6]

 Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing blood-brain barrier
(BBB) penetration, which is essential for CNS-active drugs targeting NMDA or 5-HT
receptors.[1][6]

Target Applications

 NMDA Receptor Antagonists: Analogues of this structure are investigated for neuroprotective
effects, similar to Ifenprodil, which contains a benzyl-piperidine moiety.[1][6]

» Monoamine Reuptake Inhibitors: The scaffold provides the necessary spatial arrangement to
interact with the aspartate residue in the binding pocket of serotonin (SERT) and dopamine
(DAT) transporters.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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